Sodium p-dodecylbenzenesulfonate

Descripción general

Descripción

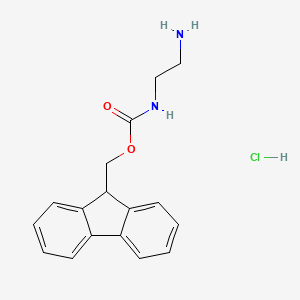

Sodium p-dodecylbenzenesulfonate is an anionic surfactant with the chemical formula C₁₈H₂₉NaO₃S and a molecular weight of 348.48 . It is commonly used in various industrial and household applications due to its excellent wetting, dispersion, decontamination, and antibacterial properties . This compound is typically found as a white or yellowish powder or flake solid, which is easily soluble in water .

Mecanismo De Acción

Target of Action

Sodium p-dodecylbenzenesulfonate (SDBS) is a type of surfactant . Its primary targets are the interfaces between different phases in a system, such as oil-water or air-water interfaces . It has a hydrophobic tail and a hydrophilic head, which allows it to reduce the surface tension of water, leading to the formation of emulsions where water and oil phases are evenly distributed .

Mode of Action

SDBS interacts with its targets by aligning itself at the interface between different phases. The hydrophobic tail of the SDBS molecule is attracted to the oil phase, while the hydrophilic head is attracted to the water phase . This alignment at the interface reduces the surface tension and stabilizes the emulsion .

Biochemical Pathways

The biochemical pathways affected by SDBS are primarily related to its surfactant properties. It can disrupt the lipid bilayers of cells, affecting membrane permeability and potentially leading to cell lysis . In the environment, the degradation of SDBS mainly relies on microorganisms . The process of SDBS degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Pharmacokinetics

It’s known that sdbs is insoluble in cold water, which could impact its bioavailability .

Result of Action

The primary result of SDBS action is the formation of stable emulsions, where water and oil phases are evenly distributed . This property is utilized in various industries for cleaning, manufacturing pesticides, textiles, etc., as a detergent and emulsifier . In oil-field chemistry, SDBS and its derivatives can reduce the interfacial tension between oil and water, enhancing oil-displacement efficiencies .

Action Environment

The action of SDBS can be influenced by environmental factors. For instance, the presence of other surfactants, especially cationic ones, can lead to precipitation and loss of effectiveness . In the natural environment, the degradation of SDBS mainly relies on microorganisms . Therefore, factors affecting microbial activity, such as temperature and pH, could influence the degradation rate of SDBS .

Análisis Bioquímico

Biochemical Properties

Sodium p-dodecylbenzenesulfonate interacts with various biomolecules in its biochemical reactions. For instance, it has been shown to interact with Chlorella vulgaris, a type of microorganism, in its biodegradation process . The nature of these interactions involves chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a surfactant. It has been found to influence cell function by interacting with the cell membrane, affecting its permeability and potentially influencing cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its surfactant properties. It is known to form micelles in water, with the hydrophobic core made by the dodecyl chains of this compound being more tightly packed than other surfactants .

Métodos De Preparación

The preparation of sodium p-dodecylbenzenesulfonate involves several key steps: alkylation, sulfonation, and neutralization .

Alkylation: Benzene is reacted with dodecolefin to form dodecyl benzene (LAB) using a catalyst such as hydrogen fluoride.

Sulfonation: The dodecyl benzene is then sulfonated with sulfur trioxide (SO₃) to produce dodecyl benzene sulfonic acid

Neutralization: Finally, the dodecyl benzene sulfonic acid is neutralized with sodium hydroxide (NaOH) to yield this compound

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Sodium p-dodecylbenzenesulfonate has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Sodium p-dodecylbenzenesulfonate is part of the alkylbenzene sulfonate family, which includes other compounds such as sodium laureth sulfate and linear alkylbenzene sulfonates . Compared to branched alkylbenzene sulfonates, linear alkylbenzene sulfonates like this compound are more biodegradable and environmentally friendly . This makes them preferable for use in household and industrial cleaning products .

Propiedades

Número CAS |

2211-98-5 |

|---|---|

Fórmula molecular |

C18H30NaO3S |

Peso molecular |

349.5 g/mol |

Nombre IUPAC |

sodium;4-dodecylbenzenesulfonate |

InChI |

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21); |

Clave InChI |

OTJDDUKPDMSZHT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

2211-98-5 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium p-dodecylbenzenesulfonate contribute to the antistatic properties of polyester fibers?

A1: The research indicates that this compound works synergistically with polyethylene oxide (PEO) and sodium chloride (NaCl) to enhance the antistatic properties of polyester fibers []. While the exact mechanism isn't fully detailed in the provided abstract, the combination of these hydrophilic agents likely improves the fiber's surface conductivity. This increased conductivity allows for the dissipation of static charges, reducing the buildup that leads to static cling and discharge.

Q2: What is the significance of the synergistic interaction between this compound, polyethylene oxide, and sodium chloride in this application?

A2: The study demonstrates that the combined use of this compound, polyethylene oxide, and sodium chloride results in a more effective and durable antistatic property compared to when each agent is used individually with the polyester []. This synergy suggests a complex interplay between these components, potentially influencing their distribution within the fiber and their interaction with moisture in the environment, ultimately leading to superior and longer-lasting antistatic performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)

![2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol](/img/structure/B1334723.png)

![2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B1334727.png)

![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)